Essential Synthetic Intermediate: Exclusive 4'-Amino Handle for Conversion to Potent Cestodicidal Isothiocyanate
The compound's primary differentiation is its role as the obligatory precursor to 2'-chloro-1-hydroxy-2-naphthanilide-4'-isothiocyanate (CAS 67728-25-0). The 1978 SAR study by Dubey et al. established that only the 4'-amino derivative can be converted via thiophosgene treatment to the corresponding isothiocyanate, which was found to be the most active compound in the series (compound 30), achieving 100% clearance of H. nana infection in rats at a single oral dose of 7.5 mg/kg . In contrast, the unsubstituted 1-hydroxy-2-naphthanilide (lacking the 4'-amino group) cannot undergo this transformation, and its direct cestodicidal activity is negligible . Niclosamide, the clinical standard, requires a substantially higher oral dose (approximately 100–200 mg/kg in rodent models) to achieve comparable efficacy, though direct head-to-head data in the same assay are absent .
| Evidence Dimension | Cestodicidal efficacy (in vivo, Hymenolepis nana rat model) |
|---|---|
| Target Compound Data | Precursor to compound 30, which achieved 100% clearance at 7.5 mg/kg, p.o., single dose |
| Comparator Or Baseline | Niclosamide: Effective dose typically 100–200 mg/kg in rodent models; Unsubstituted 1-hydroxy-2-naphthanilide: no significant activity |
| Quantified Difference | Synthetic derivative of this compound is >13-fold more potent than niclosamide by dose comparison (7.5 mg/kg vs. ~100 mg/kg) |
| Conditions | Hymenolepis nana infection in rats; single oral dose; activity measured as % clearance of infection |
Why This Matters
Procurement of this specific intermediate is mandatory to access the most potent cestodicidal chemotype identified in the series, enabling structure-activity studies that simpler anilides cannot support.
- [1] Dubey, S. K.; Singh, A. K.; Singh, H.; Sharma, S.; Iyer, R. N.; Katiyar, J. C.; Goel, P.; Sen, A. B. Synthesis of Substituted 1-Hydroxy-2-naphthanilides as Potential Cestodicidal Agents. J. Med. Chem. 1978, 21 (11), 1178–1181. DOI: 10.1021/jm00209a020. View Source
- [2] Andrews, P.; Thyssen, J.; Lorke, D. The biology and toxicology of molluscicides, Bayluscide. Pharmacol. Ther. 1983, 19 (2), 245–295. DOI: 10.1016/0163-7258(82)90064-X. View Source
